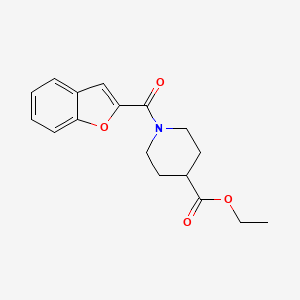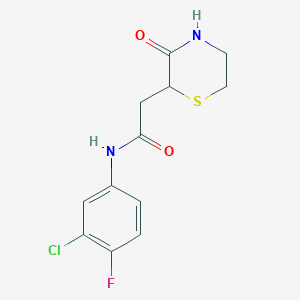![molecular formula C16H14N2O5S B4415808 5-(4-morpholinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4415808.png)
5-(4-morpholinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Übersicht
Beschreibung
5-(4-morpholinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as H-89, is a potent inhibitor of protein kinase A (PKA) and has been widely used in scientific research. PKA is a critical signaling molecule that plays a vital role in various cellular processes, including metabolism, gene expression, and cell proliferation. H-89 has been shown to inhibit PKA activity by blocking the ATP binding site of the enzyme.
Wirkmechanismus
5-(4-morpholinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione inhibits PKA activity by blocking the ATP binding site of the enzyme. PKA is a heterotetramer consisting of two regulatory subunits and two catalytic subunits. In the absence of cAMP, the regulatory subunits inhibit the catalytic subunits. When cAMP binds to the regulatory subunits, they dissociate from the catalytic subunits, allowing the catalytic subunits to phosphorylate downstream targets. This compound blocks this process by preventing the binding of ATP to the catalytic subunits, thereby inhibiting PKA activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cell types. This compound has also been shown to regulate ion channel activity and neurotransmitter release. In addition, this compound has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-morpholinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its potency and specificity towards PKA inhibition. It has been shown to be highly effective in inhibiting PKA activity, and its specificity towards PKA makes it a valuable tool for studying the downstream effects of PKA inhibition. However, one of the limitations of using this compound is its potential off-target effects. This compound has been shown to inhibit other kinases, such as protein kinase C and calcium/calmodulin-dependent protein kinase II, at higher concentrations. Therefore, it is important to use appropriate controls and concentrations when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-(4-morpholinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in scientific research. One potential direction is the investigation of the role of PKA in cancer development and progression. PKA has been shown to play a critical role in cell proliferation and survival, and its dysregulation has been implicated in various types of cancer. This compound could be used to investigate the downstream effects of PKA inhibition in cancer cells and potentially identify new therapeutic targets. Another potential direction is the investigation of the role of PKA in neurological disorders, such as Alzheimer's disease and Parkinson's disease. PKA has been shown to regulate neurotransmitter release and synaptic plasticity, and its dysregulation has been implicated in the pathogenesis of these disorders. This compound could be used to investigate the downstream effects of PKA inhibition in neuronal cells and potentially identify new therapeutic targets.
Wissenschaftliche Forschungsanwendungen
5-(4-morpholinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively used in scientific research as a tool to study the role of PKA in various cellular processes. It has been shown to inhibit PKA activity in a dose-dependent manner and has been used to investigate the downstream effects of PKA inhibition. This compound has been used in the study of cell cycle regulation, apoptosis, and gene expression. It has also been used to investigate the role of PKA in the regulation of ion channels and neurotransmitter release.
Eigenschaften
IUPAC Name |
5-morpholin-4-ylsulfonylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-15-12-3-1-2-10-8-11(9-13(14(10)12)16(20)17-15)24(21,22)18-4-6-23-7-5-18/h1-3,8-9H,4-7H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEUJPSTHPPQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C4C(=C2)C=CC=C4C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B4415735.png)
![3-{4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B4415754.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4415763.png)

![N-[4-(1-azepanylsulfonyl)phenyl]nicotinamide](/img/structure/B4415772.png)

![2-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4415779.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}morpholine](/img/structure/B4415780.png)
![tert-butyl 2-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylate](/img/structure/B4415785.png)
![2,5-bis{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazole](/img/structure/B4415791.png)
![N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4415794.png)
![6-methyl-4-(3-pyridinyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4415796.png)

![ethyl [1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4415811.png)